N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O6S2/c1-2-35(31,32)26-19-7-3-5-16(13-19)22-15-23(17-6-4-8-20(14-17)28(29)30)27(25-22)36(33,34)21-11-9-18(24)10-12-21/h3-14,23,26H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVKLOGXLMKWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with hydrazine to produce the dihydropyrazole ring. The final step involves the reaction of this intermediate with ethanesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitrophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations :
- 4-Fluorobenzenesulfonyl vs. 4-chlorobenzenesulfonyl : Fluorine’s smaller size reduces steric hindrance but decreases lipophilicity compared to chlorine .
Bioactivity and Pharmacokinetic Profiles
Enzyme Inhibition
- Target Compound : Likely exhibits carbonic anhydrase inhibitory activity due to the sulfonamide group, similar to analogs in . However, the 3-nitrophenyl substituent may improve potency but reduce solubility .
- Analog with 2-Fluorophenyl (): Shows moderate cytotoxicity in cancer cell lines, attributed to the fluorine’s balance between electronegativity and bioavailability .
Pharmacokinetics
- Oral Bioavailability : Pyrazoline-sulfonamide derivatives generally exhibit moderate oral absorption. Substituents like 3-nitro may reduce bioavailability due to polarity, whereas 2-fluoro or 4-chloro groups improve lipophilicity .
Biological Activity
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with inflammation and cancer.
Inhibition of Nitric Oxide Production
Research indicates that this compound can significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). In a study using RAW264.7 cells, treatment with the compound resulted in a reduction of NO secretion to 42.37 ± 0.69%, compared to a control group treated with pyrrolidine dithiocarbamate (PDTC) which showed a reduction of 66.42 ± 1.83% .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with tumor-specific markers, potentially leading to selective cytotoxicity .
Study on RAW264.7 Cells
In a controlled laboratory setting, RAW264.7 cells were treated with varying concentrations of the compound alongside LPS to induce inflammation. The results indicated a dose-dependent reduction in NO production, suggesting that the compound effectively mitigates inflammatory responses.
Antitumor Efficacy Testing
A series of assays were conducted on different cancer cell lines (e.g., breast and colon cancer) to evaluate the cytotoxic effects of the compound. The findings revealed that at certain concentrations, the compound inhibited cell proliferation significantly compared to untreated controls.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 15 | Significant inhibition |
| Colon Cancer | 20 | Moderate inhibition |
| Normal Fibroblasts | >50 | Minimal effect |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-{3-[1-(4-fluorobenzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of α,β-unsaturated ketones with hydrazines. Subsequent sulfonylation and functionalization steps introduce the fluorobenzenesulfonyl and ethanesulfonamide groups. Key parameters include:
- Temperature : Maintain 60–80°C during cyclocondensation to avoid side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonylation to enhance reactivity.
- Catalysts : Triethylamine or DMAP can accelerate sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 3.5–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected m/z 585.12) .
- X-ray Crystallography : Resolves diastereomeric configurations and torsional angles in the pyrazole ring. SHELX programs are recommended for refinement .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms using fluorogenic substrates (e.g., IC₅₀ values reported in µM range) .
- Cell Viability Assays : MTT or resazurin-based protocols assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodological Answer :
- Twinning Analysis : Use PLATON or ROTAX to detect twinning in X-ray data (e.g., BASF parameter > 0.3 indicates twinning) .
- Disordered Atoms : Apply SHELXL constraints (e.g., SIMU/ISOR) to model split positions in the sulfonamide group .
- Validation Tools : Check with CheckCIF for bond-length outliers (e.g., S–N bonds ~1.63 Å) and ADDSYM for missed symmetry .
Q. What strategies address conflicting biological activity data across assays?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with 8–10 concentration points to refine EC₅₀/IC₅₀ values.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess if rapid degradation explains inconsistent activity .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Train models (e.g., Random Forest, MOE) on logP, polar surface area, and H-bond donors to predict bioavailability .
- Molecular Dynamics (MD) : Simulate binding to COX-2 (PDB: 5KIR) to identify substituents enhancing binding entropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
